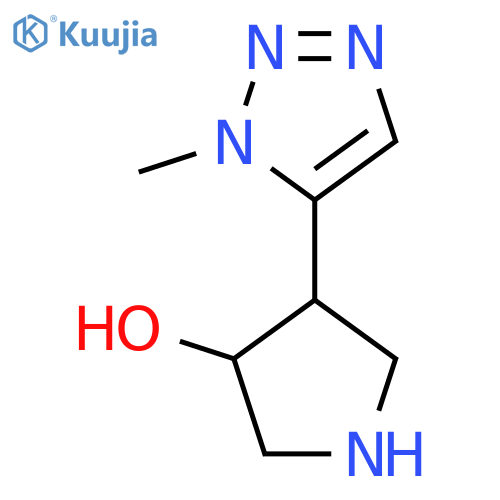Cas no 2171891-87-3 (4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol)

2171891-87-3 structure
商品名:4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 2171891-87-3
- 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol
- EN300-1635215
-
- インチ: 1S/C7H12N4O/c1-11-6(3-9-10-11)5-2-8-4-7(5)12/h3,5,7-8,12H,2,4H2,1H3
- InChIKey: XKVWUMQZQJYDNK-UHFFFAOYSA-N
- ほほえんだ: OC1CNCC1C1=CN=NN1C
計算された属性
- せいみつぶんしりょう: 168.10111102g/mol
- どういたいしつりょう: 168.10111102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 63Ų
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1635215-0.1g |
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |
2171891-87-3 | 0.1g |
$1332.0 | 2023-07-10 | ||
| Enamine | EN300-1635215-0.05g |
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |
2171891-87-3 | 0.05g |
$1272.0 | 2023-07-10 | ||
| Enamine | EN300-1635215-100mg |
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |
2171891-87-3 | 100mg |
$867.0 | 2023-09-22 | ||
| Enamine | EN300-1635215-250mg |
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |
2171891-87-3 | 250mg |
$906.0 | 2023-09-22 | ||
| Enamine | EN300-1635215-10000mg |
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |
2171891-87-3 | 10000mg |
$4236.0 | 2023-09-22 | ||
| Enamine | EN300-1635215-5.0g |
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |
2171891-87-3 | 5.0g |
$4391.0 | 2023-07-10 | ||
| Enamine | EN300-1635215-1000mg |
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |
2171891-87-3 | 1000mg |
$986.0 | 2023-09-22 | ||
| Enamine | EN300-1635215-2.5g |
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |
2171891-87-3 | 2.5g |
$2969.0 | 2023-07-10 | ||
| Enamine | EN300-1635215-5000mg |
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |
2171891-87-3 | 5000mg |
$2858.0 | 2023-09-22 | ||
| Enamine | EN300-1635215-0.25g |
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |
2171891-87-3 | 0.25g |
$1393.0 | 2023-07-10 |
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
2171891-87-3 (4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol) 関連製品
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 61389-26-2(Lignoceric Acid-d4)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
